1-Adamantyldimethylamine

Description

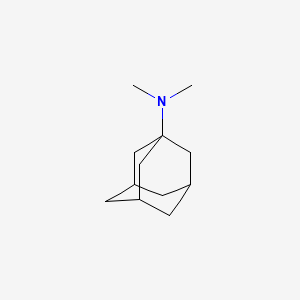

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBYCNFAXLUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893535 | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3717-40-6 | |

| Record name | (Dimethylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Adamantyldimethylamine (also known as N,N-dimethyl-1-adamantanamine), a tertiary amine derivative of the rigid, cage-like hydrocarbon adamantane. The unique tricyclic structure of the adamantane moiety imparts exceptional stability and lipophilicity to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. This document details the synthetic routes to this compound, with a particular focus on the Eschweiler-Clarke reaction, and outlines its known and predicted physicochemical and pharmacological properties. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and advanced materials incorporating the adamantane framework.

Introduction: The Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, has garnered significant interest in the field of medicinal chemistry due to its unique physicochemical properties. Its rigid, lipophilic, and chemically stable nature makes it an attractive scaffold for the design of bioactive molecules. The incorporation of an adamantane moiety can enhance a drug's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a well-defined three-dimensional structure for precise interactions with biological targets.

This compound, a tertiary amine derivative of adamantane, is a subject of growing interest for its potential applications in drug development, particularly in the realm of central nervous system (CNS) disorders. This guide will delve into the synthesis and properties of this intriguing molecule.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the exhaustive methylation of its precursor, 1-aminoadamantane (amantadine). The Eschweiler-Clarke reaction stands out as the classic and most reliable method for this transformation.[1][2][3]

Synthesis of the Precursor: 1-Aminoadamantane (Amantadine)

A robust and scalable synthesis of 1-aminoadamantane is a prerequisite for the production of this compound. Several methods have been reported for the synthesis of amantadine, often starting from adamantane or 1-bromoadamantane. A common industrial approach involves a two-step process from 1-bromoadamantane via an N-(1-adamantyl)formamide intermediate.[4]

Eschweiler-Clarke Methylation of 1-Aminoadamantane

The Eschweiler-Clarke reaction is a reductive amination process that converts a primary or secondary amine into a tertiary amine using excess formic acid and formaldehyde.[5][6] This one-pot procedure is highly efficient for the exhaustive methylation of amines and, crucially, avoids the formation of quaternary ammonium salts.[6]

The reaction proceeds through the initial formation of an imine from the amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the imine to a methylated amine.[6] In the case of a primary amine like 1-aminoadamantane, this process occurs twice to yield the tertiary amine, this compound.[2] The reaction is typically performed in an aqueous solution at or near boiling point.[6]

Reaction Mechanism:

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a generalized procedure based on established principles of the Eschweiler-Clarke reaction and should be optimized for specific laboratory conditions.

Materials:

-

1-Aminoadamantane hydrochloride

-

Sodium hydroxide (NaOH)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

Free-basing of 1-Aminoadamantane:

-

Dissolve 1-aminoadamantane hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12).

-

Extract the free 1-aminoadamantane with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the free amine as a white solid.

-

-

Methylation Reaction:

-

To a round-bottom flask equipped with a reflux condenser, add the obtained 1-aminoadamantane.

-

Add a threefold molar excess of formic acid, followed by a threefold molar excess of aqueous formaldehyde.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

-

Physicochemical Properties of this compound

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[7] While experimental data for this compound is scarce, we can infer some properties from its structure and data on related compounds.

| Property | Value (Predicted/Inferred) | Reference |

| CAS Number | 3717-40-6 | [8] |

| Molecular Formula | C₁₂H₂₁N | [8] |

| Molecular Weight | 179.30 g/mol | [8] |

| pKa | ~10.5 (Predicted) | |

| logP | ~3.0-3.5 (Predicted) | |

| Solubility | Poorly soluble in water, soluble in organic solvents |

pKa: The basicity of the tertiary amine is expected to be similar to other N,N-dialkyl-1-adamantanamines. The pKa is predicted to be in the range of 10.5, indicating that it will be predominantly protonated at physiological pH.[9][10][11][12][13]

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[7][14] The adamantane cage is highly lipophilic, and the addition of two methyl groups will further increase this property compared to amantadine. A predicted logP in the range of 3.0-3.5 suggests good membrane permeability.[15][16]

Solubility: As a lipophilic amine, this compound is expected to have low solubility in aqueous solutions.[1][17][18][19] Its hydrochloride salt, however, would exhibit significantly higher water solubility.[1][17][18][19]

Pharmacological Properties and Potential Applications

The pharmacological profile of this compound is not extensively characterized in the public domain. However, based on the activities of structurally related adamantane amines like amantadine and memantine, several potential therapeutic applications can be envisaged.

Central Nervous System Activity

Adamantane derivatives are well-known for their activity in the central nervous system. Amantadine is used in the treatment of Parkinson's disease, and memantine is an approved drug for Alzheimer's disease.[20] The mechanism of action of these drugs often involves the modulation of neurotransmitter systems, particularly the glutamatergic system through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[20][21]

Given its structural similarity and increased lipophilicity, this compound is a prime candidate for investigation as a modulator of CNS targets.

Antiviral Activity

Amantadine was one of the first antiviral drugs developed and is effective against the influenza A virus.[22] Its mechanism of action involves blocking the M2 proton channel of the virus, thereby inhibiting viral replication.[22] It is plausible that this compound could retain some of this antiviral activity.

Other Potential Applications

The rigid adamantane scaffold has been explored for a wide range of therapeutic targets. The introduction of the dimethylamino group may modulate the binding affinity and selectivity for various receptors and enzymes.

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a readily accessible derivative of adamantane with a promising profile for applications in drug discovery and materials science. Its synthesis via the robust Eschweiler-Clarke reaction from 1-aminoadamantane is a well-established and efficient process. While experimental data on its physicochemical and pharmacological properties are limited, its predicted high lipophilicity and structural similarity to known CNS-active and antiviral drugs make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to explore the potential of this intriguing molecule in the development of novel therapeutic agents and advanced materials.

References

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.

- Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863.

- Tu, Y., Yi, Z., Liao, J., & Song, S. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1), 363-368.

- Pine, S. H., & Sanchez, B. L. (1971). The Formic Acid-Formaldehyde Methylation of Amines. The Journal of Organic Chemistry, 36(6), 829–832.

- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.

-

Schrödinger. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]

- Zoidis, G., Tsotinis, A., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2011). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & medicinal chemistry, 19(6), 2038–2045.

- Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(13), 3312–3322.

-

ChemAxon. (n.d.). logP and logD calculations. Retrieved from [Link]

- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.

- Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.

- Rupp, M. (2020). Predicting the pKa of Small Molecules. arXiv preprint arXiv:2009.01428.

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

- Pham, V. H., Tran, T. H., Vu, B. D., Le, H. B., Nguyen, H. T., & Phan, D. C. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.

- PeerJ. (2016). Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.

- MUNI. (2008). The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene. IS MUNI.

- Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. [Video]. YouTube.

-

ResearchGate. (2021). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]

-

whilesciencesleeps.com. (n.d.). FORMIC ACID-FORMALDEHYDE METHYLATION OF AMINES. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Molecular docking, derivatization, characterization and biological assays of amantadine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

NIST. (n.d.). 1-Adamantanamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]

-

MDPI. (2022). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological activity of amantadine: effect of N-alkyl substitution. Retrieved from [Link]

-

RSC Publishing. (n.d.). Silane-mediated, facile C–H and N–H methylation using formaldehyde. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Excessive S-Adenosyl-L-Methionine-Dependent Methylation Increases Levels of Methanol, Formaldehyde and Formic Acid in Rat Brain Striatal Homogenates. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). In Vitro Antileishmanial Activity of Nicotinamide. Retrieved from [Link]

-

PubMed. (n.d.). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. 1-Adamantanamine, N,N-dimethyl- [webbook.nist.gov]

- 9. schrodinger.com [schrodinger.com]

- 10. mrupp.info [mrupp.info]

- 11. peerj.com [peerj.com]

- 12. optibrium.com [optibrium.com]

- 13. acdlabs.com [acdlabs.com]

- 14. youtube.com [youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. scispace.com [scispace.com]

- 18. scite.ai [scite.ai]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantyldimethylamine

Abstract

1-Adamantyldimethylamine, a tertiary amine featuring the rigid and lipophilic adamantane cage, is a significant building block in medicinal chemistry and materials science. Its unique three-dimensional structure imparts favorable properties for drug design, including metabolic stability and the potential to cross the blood-brain barrier. A thorough understanding of its core physicochemical properties—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics and materials. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Identity and Structural Significance

This compound, also known as N,N-dimethyladamantan-1-amine, is characterized by a diamondoid cage structure with a dimethylamino group attached at a bridgehead carbon. This rigid, bulky scaffold is a cornerstone of its chemical identity and function.[1]

-

IUPAC Name: N,N-dimethyladamantan-1-amine[1]

-

Molecular Formula: C₁₂H₂₁N[1]

-

CAS Number: 3717-40-6[1]

-

Molecular Weight: 179.30 g/mol [1]

The adamantane moiety provides exceptional chemical and metabolic stability. In drug development, it is often incorporated into molecules to enhance lipophilicity, a critical factor for penetrating biological membranes.[1] Its structural relationship to compounds like Memantine (an isomer used in Alzheimer's treatment) and Amantadine highlights its importance as a pharmacophore.[2]

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. Therefore, this section presents a combination of known identifiers and computationally predicted values, alongside experimental data for its close structural isomer, Memantine (1-amino-3,5-dimethyladamantane), to provide a scientifically grounded profile.

Table 1: Summary of Physicochemical Properties for this compound and its Isomer Memantine

| Property | This compound Value | Memantine Value (Isomer) | Significance in Research & Development |

| Molecular Weight ( g/mol ) | 179.30[1] | 179.30[2] | Governs stoichiometry and molar-based calculations. |

| Boiling Point (°C) | Predicted: 239.8 ± 8.0 | 239.8[2] | Defines purification parameters (distillation) and volatility. |

| pKa | Predicted: ~10.5 - 11.0 | Predicted: 10.79 ± 0.60[3] | Determines the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane transport. |

| logP (Octanol/Water) | Predicted: >3.0 | 3.28[2] | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. |

| Aqueous Solubility | Predicted to be low | 4.55 x 10⁻² g/L[2] | Affects bioavailability and formulation strategies. |

In-Depth Analysis and Experimental Determination

The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. This section details the methodologies for determining the most critical properties for a molecule like this compound, grounded in authoritative standards such as OECD Guidelines.

Ionization Constant (pKa) Determination

The pKa value is arguably the most critical physicochemical parameter for an amine. It dictates the extent of protonation at a given pH. As a tertiary amine, this compound is a base that will accept a proton to form a positively charged conjugate acid. This equilibrium is crucial for its interaction with biological targets and its solubility in aqueous media.

Chosen Methodology: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of a compound's buffering capacity.[4][5] The method involves monitoring pH changes as a standardized titrant (e.g., HCl) is incrementally added to a solution of the sample. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Protocol for pKa Determination:

-

System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[6]

-

Sample Preparation: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1-10 mM). To ensure solubility of the free base, the initial solution may require acidification with a small amount of HCl.[6] A background electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[6]

-

Titration: Place the solution in a temperature-controlled vessel. Purge with nitrogen to remove dissolved CO₂.[6] Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve (or the peak of the first derivative plot).

Diagram 1: Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Lipophilicity (logP) Determination

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between n-octanol and water. The logarithm of this value, logP, is a key indicator of a drug's ability to cross cell membranes. The bulky, nonpolar adamantane cage of this compound suggests a high logP value.

Chosen Methodology: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable technique for determining logP.[7][8] It involves directly measuring the concentration of the analyte in both phases of an equilibrated octanol-water system.

Step-by-Step Protocol for logP Determination:

-

Phase Preparation: Pre-saturate high-purity n-octanol with water and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol). The concentration should not exceed 0.1 M.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the analyte with a precise volume of the pre-saturated water. The volume ratio should be adjusted based on the expected logP to ensure quantifiable amounts in both phases.[9]

-

Equilibration: Shake the vessel gently at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours). Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in each phase using a validated analytical method (e.g., GC-MS or LC-MS/MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Diagram 2: Shake-Flask Method for logP Determination

Caption: Standard workflow for the OECD 107 Shake-Flask logP method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Given its high lipophilicity and basicity, the solubility of this compound is expected to be low and highly pH-dependent.

Chosen Methodology: Flask Method (OECD Guideline 105)

The flask method is suitable for compounds with solubilities above 10⁻² g/L and involves creating a saturated solution and measuring its concentration.[10][11]

Step-by-Step Protocol for Aqueous Solubility Determination:

-

Preliminary Test: Add a small amount of this compound to a known volume of water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) at the desired temperature. Observe for undissolved particles to estimate the approximate solubility.[11]

-

Equilibration: Add an excess amount of the compound to the aqueous medium in a flask. Stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that solid material remains undissolved.

-

Phase Separation: Allow the solution to settle. To remove undissolved solids, centrifuge the sample at high speed.

-

Sample Analysis: Carefully withdraw a clear supernatant aliquot. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Verification: To confirm equilibrium was reached, repeat the concentration measurement at a later time point (e.g., after an additional 24 hours of stirring). The solubility value should be consistent.

Conclusion

This compound is a compound of significant interest due to its rigid, lipophilic adamantane core. While specific experimental data for its key physicochemical properties are sparse, a robust profile can be inferred from its structure and data from close isomers like Memantine. Its characterization as a highly lipophilic (predicted logP > 3) and basic (predicted pKa ~10.5-11.0) amine with low intrinsic aqueous solubility provides a critical foundation for its application. The successful use of this molecule in research and development is contingent upon the precise and accurate determination of these properties using validated, authoritative protocols such as those outlined by the OECD. This guide provides the necessary framework for researchers to perform such characterizations, ensuring data integrity and enabling more effective molecular design and application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4054, Memantine. Available from: [Link]

-

OECD (2006), Test No. 123: Slow-Stirring Method for Determining the Partition Coefficient (n-Octanol/Water), OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

- Avdeef, A. (2012). The Rise of pKa and logP in Importance. In: Absorption and Drug Development. John Wiley & Sons, Inc.

-

OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.

-

ChemBK. 1-amino-3,5-dimethyladamantane | 19982-08-2. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Available from: [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

- Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to investigate ADME-Tox profiles. Current Drug Metabolism, 9(9), 887-894.

- Subirats, X., et al. (2007). Fast pKa determination by potentiometric titration of small amounts of pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 539-548.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Scymaris. Water Solubility. Available from: [Link]

-

ChemBK. 1-amino-3,5-dimethyladamantane. Available from: [Link]

-

OECD (2012), Test No. 460: Fluorescein Leakage Test Method for Identifying Ocular Corrosives and Severe Irritants, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available from: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

Sources

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

An In-Depth Technical Guide to 1-Adamantyldimethylamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Adamantyldimethylamine, a tertiary amine featuring the unique, rigid, and lipophilic adamantane cage, is a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, alongside a detailed exploration of its potential therapeutic applications. Drawing upon the established pharmacology of related adamantane derivatives, we delve into the mechanistic basis of its potential activity as a modulator of the sigma-1 and NMDA receptors, as well as its prospects in the development of novel antiviral agents. This document is intended to serve as a technical resource, providing both foundational knowledge and practical insights for researchers engaged in the design and synthesis of new therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, also known as N,N-dimethyl-1-adamantanamine, is a saturated tricyclic amine. The defining feature of this molecule is the adamantane moiety, a diamondoid hydrocarbon cage that imparts exceptional rigidity, thermal stability, and lipophilicity.

Structure:

Figure 1. Chemical structure of this compound.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 3717-40-6 | [1] |

| Molecular Formula | C₁₂H₂₁N | [1] |

| Molecular Weight | 179.30 g/mol | [1] |

| IUPAC Name | N,N-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine | [2] |

| Proton Affinity | 993.9 kJ/mol | [1] |

| Gas Basicity | 963.0 kJ/mol | [1] |

Spectroscopic Data

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of the adamantane cage.

Table 2: Key Mass Spectrometry Peaks

| m/z | Interpretation |

| 179 | Molecular Ion [M]⁺ |

| 135 | [M - C₂H₆N]⁺ (Loss of dimethylamino group) |

| 72 | [C₄H₁₀N]⁺ (Dimethylaminomethyl cation) |

Data derived from NIST WebBook.[1]

NMR Spectroscopy: While specific, fully assigned ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the spectra of related adamantane derivatives.[3][4][5][6] The ¹H NMR spectrum would be expected to show characteristic broad multiplets for the adamantyl protons and a sharp singlet for the N,N-dimethyl protons. The ¹³C NMR spectrum would display signals corresponding to the quaternary, methine, and methylene carbons of the adamantane cage, as well as a signal for the methyl carbons of the dimethylamino group.[4]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic C-H stretching and bending vibrations of the adamantane cage, as well as C-N stretching vibrations associated with the tertiary amine. The absence of N-H stretching bands would confirm the tertiary nature of the amine.[7][8][9][10][11]

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary and secondary amines.[12][13][14][15][16] This one-pot reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The primary amine, 1-adamantylamine, first reacts with formaldehyde to form an iminium ion. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the N-monomethylated product. The process is repeated to afford the final N,N-dimethylated product. The evolution of carbon dioxide from the oxidation of formic acid drives the reaction to completion.[12][16]

Diagram 1: Mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, adapted from established procedures for the methylation of amines.

Materials:

-

1-Adamantylamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-adamantylamine hydrochloride in a minimal amount of water.

-

Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by an excess of formic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Diagram 2: Experimental workflow for the synthesis of this compound.

Therapeutic Potential and Mechanism of Action

The adamantane scaffold is a privileged structure in medicinal chemistry, known for its ability to enhance the pharmacokinetic properties of drug candidates.[2] The lipophilicity of the adamantane cage can improve membrane permeability and facilitate crossing of the blood-brain barrier.

Modulation of Sigma-1 and NMDA Receptors

Several adamantane derivatives, including amantadine and memantine, are known to interact with central nervous system targets.[17] While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential mechanisms of action.

A study on a series of 1-aminoadamantane derivatives revealed that N,N-dimethylation can significantly increase the affinity for the sigma-1 receptor.[17] The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of ion channels and signaling pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor.[18][19][20] It is plausible that this compound acts as a sigma-1 receptor agonist, which in turn could potentiate NMDA receptor function.[17] This modulation of glutamatergic neurotransmission is a key mechanism in the therapeutic effects of memantine in Alzheimer's disease.[21]

Diagram 3: Proposed mechanism of action of this compound via sigma-1 receptor modulation of NMDA receptor activity.

Antiviral Applications

The first approved adamantane derivative, amantadine, was an antiviral agent for the treatment of influenza A.[18] The mechanism of action involves the blockade of the M2 proton channel of the virus, which is essential for viral uncoating and replication.[2] Given its structural similarity to amantadine, this compound and its derivatives are promising candidates for the development of new antiviral drugs. The adamantane cage can serve as a pharmacophore that can be further functionalized to improve efficacy and overcome resistance.

Pharmacokinetics (ADME)

While specific pharmacokinetic data for this compound is not available, the general properties of adamantane derivatives can provide an indication of its likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Absorption: The lipophilic nature of the adamantane group is expected to facilitate good oral absorption.[22][23][24][25][26]

-

Distribution: The compound is likely to have a large volume of distribution and readily cross the blood-brain barrier due to its lipophilicity.

-

Metabolism: The adamantane cage is generally resistant to metabolic degradation, which can lead to a longer half-life. The N-dimethyl group, however, may be susceptible to N-demethylation by cytochrome P450 enzymes.

-

Excretion: The primary route of excretion is expected to be renal.

Further in vitro and in vivo studies are necessary to fully characterize the ADME profile of this compound.

Conclusion and Future Directions

This compound is a readily accessible and synthetically versatile building block with significant potential in drug discovery. Its unique physicochemical properties, conferred by the adamantane moiety, make it an attractive scaffold for the development of new therapeutics targeting the central nervous system and viral infections. Future research should focus on the detailed characterization of its pharmacological and pharmacokinetic profiles, including its affinity for a broader range of biological targets and its metabolic fate. The synthesis of novel derivatives based on the this compound core could lead to the discovery of potent and selective drug candidates with improved therapeutic indices.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Kornhuber, J., Schoppmeyer, K., & Riederer, P. (1993). Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex. Neuroscience Letters, 163(2), 129-131.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine.

- Wikipedia. (n.d.). Eschweiler–Clarke reaction.

- BenchChem. (n.d.). This compound | CAS 3717-40-6 | RUO.

- Martínez-Alonso, E., et al. (2007). The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus. The Journal of Physiology, 578(Pt 1), 143–157.

- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.

- Grokipedia. (n.d.). Eschweiler–Clarke reaction.

- Anderson, K. W., et al. (2013). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Analytical Biochemistry, 443(2), 145-152.

- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone. Trends in Pharmacological Sciences, 31(12), 557-566.

- NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.

- NIST. (n.d.). Dimethylamine. NIST WebBook.

- Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics.

- Lippmaa, E., Pehk, T., & Pähn, R. (1973). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(9), 441-444.

- Zhang, P., et al. (2023).

- Shah, R. (2019). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME).

- Chem Help ASAP. (2023, August 31). defining ADME & connections to pharmacokinetics [Video]. YouTube.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, H₂O, experimental) (HMDB0000087).

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000087).

- Dopfer, O., et al. (2022). Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. Physical Chemistry Chemical Physics, 24(24), 14895-14907.

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.

- Glasgow, N. G., et al. (2022). Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. Frontiers in Pharmacology, 13, 958021.

- NIST. (n.d.). 1-Adamantanamine, N,N-dimethyl-. NIST WebBook.

- Obach, R. S. (2020). Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Drug Metabolism and Disposition, 48(11), 1126-1133.

- Pharmacology & Medical Sciences. (2024, July 4). What is Pharmacokinetics? Principles of ADME [Video]. YouTube.

- Grdadolnik, J., et al. (2019). Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study. Molecules, 24(8), 1466.

- NIST. (n.d.). Methylamine, N,N-dimethyl-. NIST WebBook.

- Fort, R. C., Jr., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200.

- Li, H., et al. (2001). ¹H NMR studies of aqueous N,N-dimethylacetamide solutions. Journal of Solution Chemistry, 30(6), 543-556.

- Sigma-Aldrich. (n.d.). N-Methyl-1-adamantylamine.

- Peterson, I. V., et al. (2016). ¹H and ¹³C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. Magnetic Resonance in Chemistry, 54(11), 912-915.

Sources

- 1. 1-Adamantanamine, N,N-dimethyl- [webbook.nist.gov]

- 2. This compound|CAS 3717-40-6|RUO [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. kbfi.ee [kbfi.ee]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Dimethylamine [webbook.nist.gov]

- 9. Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01947G [pubs.rsc.org]

- 10. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylamine, N,N-dimethyl- [webbook.nist.gov]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. grokipedia.com [grokipedia.com]

- 15. youtube.com [youtube.com]

- 16. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Involvement of the sigma 1 receptor in the modulation of dopaminergic transmission by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]

- 22. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

The Multifaceted Biological Landscape of 1-Adamantyldimethylamine Derivatives: A Technical Guide

Foreword: The Adamantane Cage - A Privileged Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique stereochemistry and physicochemical properties have made it a "privileged scaffold" in drug design. The incorporation of an adamantane nucleus into a molecule can significantly enhance its lipophilicity, which in turn can modulate its bioavailability and therapeutic efficacy.[1][2] This guide delves into the diverse and potent biological activities of a specific class of these compounds: 1-Adamantyldimethylamine derivatives. Building upon the foundational knowledge of iconic drugs like the antiviral amantadine and the neuroprotective memantine, we will explore the expanding therapeutic potential of their N,N-dimethylated relatives and associated derivatives.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.

Antiviral Activity: Beyond Influenza A

The journey of adamantane derivatives in medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane hydrochloride) against Influenza A virus.[5][6] Derivatives of 1-adamantanamine, including N-alkyl and N,N-dialkyl variants, have been shown to exhibit antiviral activity.[7]

Mechanism of Action: Targeting Viral Ion Channels

The primary antiviral mechanism of amantadine and its derivatives against Influenza A is the blockade of the M2 proton ion channel.[8] This channel is crucial for the virus's ability to uncoat and release its genetic material into the host cell. By obstructing this channel, the adamantane derivatives effectively halt viral replication at an early stage.[6] While resistance due to mutations in the M2 protein has limited the clinical use of older adamantanes, the fundamental principle of targeting viral ion channels remains a valid strategy in antiviral drug design.[9] Recent research has also explored the potential of aminoadamantane derivatives against other viruses, including SARS-CoV-2, with some studies suggesting inhibition of viral entry and replication.[5][10]

Structure-Activity Relationship (SAR) Insights

The antiviral potency of adamantane derivatives is sensitive to their structural modifications. Key SAR observations include:

-

The Amino Group: A primary or secondary amine at the 1-position of the adamantane cage is crucial for activity against Influenza A's M2 channel.

-

N-Alkylation: While N,N-dialkylation, as in this compound, can be compatible with antiviral activity, increasing the size of the N-substituents often leads to diminished potency.[11]

-

Bridge Insertion: Introducing a carbon bridge between the adamantyl group and the amino function, as seen in rimantadine, can enhance antiviral activity compared to amantadine.[11]

Experimental Protocol: Hemagglutination Assay for Antiviral Screening

A fundamental method for assessing the in vitro antiviral activity of this compound derivatives against influenza virus is the hemagglutination (HA) assay.[5] This assay quantifies the ability of the virus to agglutinate red blood cells (RBCs) and the inhibitory effect of the test compounds on this process.

Objective: To determine the concentration of a this compound derivative that inhibits influenza virus-induced hemagglutination.

Materials:

-

Influenza virus stock of a known titer.

-

Chicken red blood cells (RBCs).

-

Phosphate-buffered saline (PBS), pH 7.2.

-

96-well U-bottom microtiter plates.

-

This compound derivative stock solution (dissolved in an appropriate solvent like DMSO).

Procedure:

-

Prepare serial dilutions of the this compound derivative in PBS in the microtiter plate.

-

Add a standardized amount of influenza virus to each well containing the compound dilutions and to control wells (virus only, no compound).

-

Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the virus.

-

Add a suspension of chicken RBCs to all wells.

-

Incubate the plate at 4°C for 30-60 minutes.

-

Observe the results. A positive control (virus + RBCs) will show a mat of agglutinated cells, while a negative control (RBCs only) will show a button of settled cells at the bottom of the well.

-

The highest dilution of the compound that completely inhibits hemagglutination is considered the minimum inhibitory concentration (MIC).

Neuroprotective Effects: Modulating Glutamatergic Neurotransmission

A significant area of interest for adamantane derivatives is in the treatment of neurodegenerative diseases.[3][12] Memantine (1-amino-3,5-dimethyladamantane) is a well-established drug for Alzheimer's disease, and its mechanism of action provides a framework for understanding the neuroprotective potential of other aminoadamantanes.[3][13]

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective effects of memantine and related compounds are primarily attributed to their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[12][13] In pathological conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death. Adamantane derivatives like memantine block the NMDA receptor channel when it is open, preventing excessive calcium influx.[14] This blockade is voltage-dependent and has rapid kinetics, meaning the drug can leave the channel when the neuron is transiently depolarized, allowing for normal synaptic transmission to occur.[13] This "use-dependent" blockade is a key feature that distinguishes these compounds from other NMDA antagonists that can have significant side effects.[12]

Some adamantane derivatives may also exert neuroprotective effects through mechanisms independent of NMDA receptor antagonism, such as enhancing cerebral blood flow and promoting regenerative processes in neural cells.[3][15] Furthermore, the regulation of signaling pathways like CREB/BDNF and NF-κB/MAPK has been implicated in the neuroprotective effects of certain adamantane-related small molecules.[16][17]

Anticancer Activity: A Growing Field of Investigation

The antiproliferative properties of adamantane derivatives against various cancer cell lines are an emerging and exciting area of research.[1][4] The high lipophilicity of the adamantane cage can facilitate the transport of these molecules across cell membranes, potentially enhancing their cytotoxic effects on tumor cells.[4]

Potential Mechanisms of Action

The anticancer mechanisms of this compound derivatives are likely multifaceted and may include:

-

Induction of Apoptosis: Some adamantane-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]

-

Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through the arrest of the cell cycle at specific checkpoints.

-

Inhibition of Signaling Pathways: Targeting key signaling pathways involved in cancer cell growth and survival is another potential mechanism.

-

Topoisomerase Inhibition: Some adamantane derivatives have been investigated as potential inhibitors of topoisomerase IV and DNA gyrase, enzymes crucial for DNA replication in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes representative in vitro antiproliferative activity of some adamantane derivatives against human tumor cell lines. It is important to note that these are examples, and the activity of specific this compound derivatives would need to be determined experimentally.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Adamantane-Thio-semicarbazones | Various | < 10 | [18],[4] |

| Adamantane Phenyl-alkylamines | Various | Significant antiproliferative activity | [19] |

| Indazole Derivatives | K562 | 5.15 | [20] |

| Indazole Derivatives | Various | 0.23–1.15 | [21] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22][23][24]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., A549, HeLa, T47D).[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom microtiter plates.

-

This compound derivative stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete medium and add them to the wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial and Other Biological Activities

Beyond the major therapeutic areas, this compound derivatives and related compounds have shown promise as antimicrobial agents.[1][18] Studies have demonstrated their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][18] The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of microbial cell membranes.[1]

Furthermore, the versatility of the adamantane scaffold has led to its incorporation into molecules with a wide array of other biological activities, including antidiabetic, anti-inflammatory, and antimalarial properties.[1]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich and underexplored territory in medicinal chemistry. Building on the clinical success of related aminoadamantanes, these compounds offer significant potential for the development of novel therapeutics for a wide range of diseases. Their multifaceted biological activities, from antiviral and neuroprotective to anticancer and antimicrobial, underscore the value of the adamantane cage as a privileged structural motif.

Future research should focus on the synthesis of novel, structurally diverse this compound derivatives and their systematic evaluation in a battery of biological assays. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The in-depth technical guidance and experimental protocols provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of molecules.

References

-

Spasov, A. A., & Anisimova, V. A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. [Link]

-

Stavchansky, S., & Galkin, O. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Journal of Experimental and Clinical Medicine, 7(4), 133-138. [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Molecules, 24(23), 4308. [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Molecules, 24(23), 4308. [Link]

-

Khan, M. A., et al. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry, 15(24), 2185-2202. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Biologically-active adamantane-based derivatives. Journal of Molecular Structure, 1202, 127263. [Link]

-

Magazanik, L. G., et al. (2000). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 130(7), 1516-1524. [Link]

-

Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]

-

Perissinotti, L. L., et al. (2014). Structure activity relationship of adamantane compounds. Scientific Reports, 4, 4953. [Link]

-

Anonymous. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Journal of Cancer Science & Therapy. [Link]

-

Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-863. [Link]

-

Anonymous. (2023). AD-1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway. Antioxidants, 12(3), 670. [Link]

-

Anonymous. (2025). Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. Molecular Pharmaceutics. [Link]

-

Anonymous. (2021). Synthesis and antimicrobial activity of new adamantane derivatives I. Journal of the Serbian Chemical Society, 86(7-8), 709-720. [Link]

-

Anonymous. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Anonymous. (2015). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Journal of Experimental and Clinical Medicine, 7(4), 133-138. [Link]

-

Anonymous. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]

-

Anonymous. (n.d.). N-(1-adamantylcarbamothioyl)benzamides: Synthesis, biological evaluation and adme predictions. ResearchGate. [Link]

-

Magazanik, L. G., et al. (2000). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 130(7), 1516-1524. [Link]

- Anonymous. (n.d.). SAR of Adamantane Amines. Pharmacy 180.

-

Anonymous. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Virology Journal, 20(1), 273. [Link]

-

Anonymous. (1994). Amantadine and memantine are NMDA receptor antagonists. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]

-

Anonymous. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2383. [Link]

-

Anonymous. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

-

Anonymous. (2024). Memantine. StatPearls. [Link]

-

Anonymous. (2023). AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway. Antioxidants, 12(3), 670. [Link]

-

Anonymous. (n.d.). Antiviral Activity of 1-Adamantanamine (Amantadine). Semantic Scholar. [Link]

-

Anonymous. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. [Link]

-

Anonymous. (n.d.). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Medicinal Chemistry Research, 22(10), 4787-4793. [Link]

-

Anonymous. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

-

Anonymous. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-970. [Link]

-

Anonymous. (2015). Cerebrovascular and neuroprotective effects of adamantane derivative. Journal of Experimental and Clinical Medicine, 7(4), 133-138. [Link]

-

Anonymous. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology, 14, 1128333. [Link]

-

Anonymous. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Anonymous. (n.d.). Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

-

Anonymous. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Anonymous. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3329-3374. [Link]

-

Anonymous. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(18), 3329. [Link]

-

Anonymous. (1998). Trapping channel block of NMDA-activated responses by amantadine and memantine. Journal of Neurophysiology, 79(2), 659-673. [Link]

-

Anonymous. (n.d.). 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. [Link]

-

Anonymous. (n.d.). Structure activity relationship. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 9. Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Trapping channel block of NMDA-activated responses by amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AD-1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. kosheeka.com [kosheeka.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ijprajournal.com [ijprajournal.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-Adamantyldimethylamine

Abstract

1-Adamantyldimethylamine, a tertiary amine derivative of adamantane, is a molecule of significant interest in medicinal chemistry. Its rigid, lipophilic adamantane cage suggests a pharmacological profile that may intersect with established adamantane-based therapeutics. This technical guide synthesizes the available evidence from structurally related compounds to propose a dual mechanism of action for this compound, focusing on its potential roles as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor and an inhibitor of the influenza A M2 proton channel. We will explore the structural basis for these interactions, delineate the downstream cellular consequences, and provide detailed experimental protocols for the validation of these proposed mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic actions of this compound.

Introduction: The Adamantane Scaffold in Pharmacology

The adamantane moiety, a tricyclic hydrocarbon with a diamondoid structure, has proven to be a valuable scaffold in drug design.[1] Its unique properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure, allow for precise orientation of pharmacophoric groups.[1] This has led to the development of successful drugs targeting a range of biological systems. Notable examples include:

-

Amantadine and Rimantadine: Antiviral agents effective against influenza A virus, acting on the M2 proton channel.[2]

-

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3]

-

Vildagliptin and Saxagliptin: Antidiabetic drugs that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[4]

Given this precedent, this compound, as a direct derivative of 1-aminoadamantane (amantadine), is logically poised to exhibit similar pharmacological activities. The addition of two methyl groups to the primary amine is a key structural modification that warrants a detailed investigation into its mechanism of action.

Proposed Dual Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of adamantane derivatives, we hypothesize that this compound possesses a dual mechanism of action, targeting both the central nervous system and viral proteins.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory formation.[5] Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[5][6] Memantine, a dimethyl derivative of amantadine, exerts its neuroprotective effects through uncompetitive antagonism of the NMDA receptor, binding within the ion channel pore.[3]

Hypothesized Interaction: We propose that this compound also acts as an uncompetitive antagonist at the NMDA receptor. The adamantane cage is of optimal size and lipophilicity to enter the open channel and lodge within the pore, physically occluding the passage of ions such as Ca2+. The positively charged dimethylamino group would further stabilize this interaction within the negatively charged environment of the channel.

Signaling Pathway:

Caption: Hypothesized NMDA receptor antagonism by this compound.

Influenza A M2 Proton Channel Inhibition

The M2 protein of the influenza A virus forms a tetrameric proton channel essential for viral replication.[7][8] It facilitates the acidification of the viral core, a critical step for the release of the viral genome into the host cell cytoplasm. Amantadine and its derivatives block this channel, thereby inhibiting viral uncoating.[9][10]

Hypothesized Interaction: SAR studies have indicated that N-alkyl and N,N-dialkyl derivatives of amantadine retain antiviral activity.[11] Therefore, it is highly probable that this compound binds to the lumen of the M2 proton channel. The adamantane cage would interact with hydrophobic residues lining the pore, while the dimethylaminium group could form interactions that stabilize the closed conformation of the channel, preventing proton influx.

Signaling Pathway:

Caption: Proposed inhibition of the influenza A M2 proton channel.

Experimental Validation Protocols

To substantiate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Characterization

| Parameter | Assay | Objective | Expected Outcome for this compound |

| NMDA Receptor Binding | Radioligand Binding Assay | To determine the binding affinity (Ki) for the NMDA receptor channel site. | Competitive displacement of a known channel blocker like [3H]MK-801. |

| NMDA Receptor Function | Electrophysiology (Patch-Clamp) | To measure the inhibition of NMDA-mediated currents in neurons. | Concentration-dependent reduction of inward currents in response to glutamate/glycine application. |

| M2 Channel Activity | Two-electrode voltage clamp (TEVC) in Xenopus oocytes | To assess the blockade of proton currents through expressed M2 channels. | Inhibition of the pH-activated current. |

| Antiviral Efficacy | Plaque Reduction Assay | To quantify the inhibition of influenza A virus replication in cell culture. | A dose-dependent decrease in the number of viral plaques. |

3.1.1. Detailed Protocol: Electrophysiological Analysis of NMDA Receptor Antagonism

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of this compound on NMDA receptor currents.

Workflow Diagram:

Caption: Workflow for patch-clamp electrophysiology experiments.

Step-by-Step Methodology:

-

Cell Preparation: Culture primary hippocampal or cortical neurons from embryonic rodents.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill patch pipettes with an internal solution containing Cs+ to block potassium channels. The external solution should contain tetrodotoxin (TTX) to block voltage-gated sodium channels and bicuculline/picrotoxin to block GABAergic currents.

-

Baseline Recording: Obtain a whole-cell recording from a neuron. Perfuse the cell with an external solution containing NMDA and glycine to elicit a stable inward current.

-

Compound Application: Apply this compound at a range of concentrations (e.g., 10 nM to 100 µM) via the perfusion system.

-

Data Acquisition: Record the current amplitude at each concentration.

-

Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

In Vivo Evaluation

Should in vitro studies yield positive results, subsequent in vivo experiments would be warranted to assess the therapeutic potential of this compound.

-

Neuroprotection Models: In animal models of neurodegeneration (e.g., stroke models or excitotoxicity induced by NMDA injection), assess the ability of this compound to reduce neuronal damage.

-

Influenza Infection Models: In mice infected with influenza A, evaluate the efficacy of this compound in reducing viral titers, improving survival rates, and alleviating symptoms.

Conclusion and Future Directions